molecular formula C11H16N2O B6176923 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine CAS No. 219660-75-0

2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine

Cat. No. B6176923
CAS RN: 219660-75-0
M. Wt: 192.3
InChI Key:
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Description

2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine, also known as 2-OPPE, is a small molecule found in nature and is known to exhibit a wide range of biological activities. It has been used in various scientific research applications, including as a potential therapeutic agent for cancer, inflammation, and other diseases.

Scientific Research Applications

2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine has been used in various scientific research applications. It has been studied as a potential therapeutic agent for cancer, inflammation, and other diseases. Additionally, 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine has been used to study the regulation of cell signaling pathways, such as the MAPK pathway, and to investigate the effects of various drugs on the body.

Mechanism of Action

2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine has been shown to act as an agonist at the G-protein coupled receptor (GPCR) family of proteins. This action leads to the activation of downstream signaling pathways, such as the MAPK pathway, which are involved in cell proliferation and other cellular processes. Additionally, 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine has been shown to bind to and activate the PPARγ receptor, which is involved in the regulation of cell differentiation and inflammation.
Biochemical and Physiological Effects
2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, it has been found to have an effect on the regulation of cell signaling pathways, such as the MAPK pathway, and to have a role in the regulation of cell differentiation and inflammation.

Advantages and Limitations for Lab Experiments

2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine has several advantages for lab experiments. It is a small molecule, making it easy to synthesize and manipulate in the laboratory. Additionally, it has been found to have a wide range of biological activities, making it a useful tool for studying various biological processes. However, there are some limitations to using 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine in lab experiments. It is a relatively new compound, so there is still much to be learned about its effects and mechanisms of action. Additionally, it is not approved for human use, so it cannot be used in clinical studies.

Future Directions

There are many potential future directions for research using 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine. One potential avenue of research is to further explore its anti-cancer and anti-inflammatory properties. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential therapeutic targets. Additionally, further research could be conducted to better understand its effects on the regulation of cell signaling pathways and to identify potential drug interactions. Finally, studies could be conducted to explore the potential of 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine as a therapeutic agent for various diseases.

Synthesis Methods

2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine can be synthesized from two different starting materials. The first method utilizes a reaction between pyridin-3-ylacetic acid and an oxalyl chloride to form 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine. The second method involves the reaction of 3-pyridin-3-ylacetic acid and an amine to form the desired compound. Both methods have been successfully used to synthesize 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine in the laboratory.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine' involves the reaction of 3-pyridinecarboxaldehyde with 3-hydroxytetrahydrofuran followed by reduction with sodium borohydride and subsequent reaction with 2-bromoethanamine.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "3-hydroxytetrahydrofuran", "sodium borohydride", "2-bromoethanamine" ], "Reaction": [ "Step 1: React 3-pyridinecarboxaldehyde with 3-hydroxytetrahydrofuran in the presence of a catalyst to form 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethanal.", "Step 2: Reduce 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethanal with sodium borohydride to form 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethanol.", "Step 3: React 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethanol with 2-bromoethanamine in the presence of a base to form 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine." ] }

CAS RN

219660-75-0

Product Name

2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine

Molecular Formula

C11H16N2O

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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